molecular formula C10H7N3O3 B7459750 (2-Nitrophenyl)-pyrazol-1-ylmethanone

(2-Nitrophenyl)-pyrazol-1-ylmethanone

Cat. No.: B7459750
M. Wt: 217.18 g/mol
InChI Key: FIFQKJJLWSCPJA-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-pyrazol-1-ylmethanone is an organic compound that features a pyrazole ring attached to a methanone group, which is further connected to a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, the compound binds to the active site of the enzyme, preventing the synthesis of signal molecules essential for bacterial communication and biofilm formation . This inhibition disrupts the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms.

Comparison with Similar Compounds

Uniqueness: (2-Nitrophenyl)-pyrazol-1-ylmethanone is unique due to the presence of both the nitrophenyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and disrupt bacterial communication systems sets it apart from other similar compounds.

Properties

IUPAC Name

(2-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQKJJLWSCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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